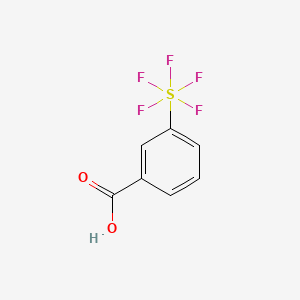

3-(Pentafluorosulfanyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(pentafluoro-λ6-sulfanyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5O2S/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFDIYXSRGLRAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381322 | |

| Record name | 3-(Pentafluorosulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

833-96-5 | |

| Record name | 3-(Pentafluorosulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(Pentafluorosulfanyl)benzoic Acid from Nitro-Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for producing 3-(pentafluorosulfanyl)benzoic acid from its corresponding nitro-derivative, 3-nitro-(pentafluorosulfanyl)benzene. The pentafluorosulfanyl (SF5) group is of significant interest in medicinal chemistry and materials science due to its unique electronic properties and high stability. This guide outlines the multi-step synthesis, providing detailed experimental protocols for each key transformation, and summarizes quantitative data to aid in research and development.

The synthesis of this compound from its nitro precursor is a multi-step process that involves the sequential transformation of functional groups on the aromatic ring. The overall synthetic pathway is illustrated below.[1]

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the synthesis of this compound.

Step 1: Reduction of 3-Nitro-(pentafluorosulfanyl)benzene to 3-(Pentafluorosulfanyl)aniline

The initial step involves the reduction of the nitro group to an amine. A common and effective method for this transformation is the Béchamp reduction, which utilizes iron filings in the presence of an acid, such as hydrochloric acid.[2][3]

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(Pentafluorosulfanyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(pentafluorosulfanyl)benzoic acid. It includes quantitative data, detailed experimental methodologies for its synthesis and property determination, and logical diagrams to illustrate key concepts and workflows. The unique characteristics imparted by the pentafluorosulfanyl (SF₅) group make this compound a subject of significant interest in medicinal chemistry and materials science.

Introduction to this compound

This compound is an aromatic organic compound distinguished by the presence of a pentafluorosulfanyl (SF₅) group. The SF₅ group is considered a "super-trifluoromethyl group" because it possesses even greater electronegativity and lipophilicity than the more common trifluoromethyl (CF₃) group. This powerful electron-withdrawing nature significantly influences the molecule's electronic environment, acidity, and overall physicochemical profile.[1] These properties make SF₅-substituted molecules, including this compound, highly valuable for designing novel pharmaceuticals and advanced materials with enhanced stability, bioavailability, and specific binding characteristics.[2][3]

Core Physicochemical Properties

The known physicochemical data for this compound are summarized in the table below. It is important to note that while some properties have been determined experimentally, others, such as the LogP value, are based on computational predictions.

| Property | Value | Reference |

| CAS Number | 833-96-5 | [1][4] |

| Molecular Formula | C₇H₅F₅O₂S | [4][5][6] |

| Molecular Weight | 248.17 g/mol | [1][4][6] |

| Appearance | White powder | [4] |

| Melting Point | 159-160 °C | [4] |

| Predicted XlogP / LogP | 4.04 - 5.4 | [6][7] |

| Storage Temperature | 2-8 °C | [4] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 1 | [6] |

| Rotatable Bonds | 2 | [6] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.

A high-yield, multi-step synthesis for this compound has been reported, starting from 1-nitro-3-(pentafluorosulfanyl)benzene.[8][9] The general workflow involves the reduction of the nitro group, conversion to a bromo-intermediate, formation of a benzaldehyde, and subsequent oxidation to the final carboxylic acid.

Step-by-Step Methodology: [9]

-

Reduction of Nitro Group: The starting material, 1-nitro-3-(pentafluorosulfanyl)benzene, is reduced to 3-(pentafluorosulfanyl)aniline. This is typically achieved using iron powder (Fe) and hydrochloric acid (HCl) in ethanol (EtOH), resulting in high yields (e.g., 89%).[1][9]

-

Conversion to Bromo-Derivative (Sandmeyer Reaction): The resulting aniline is converted to 1-bromo-3-(pentafluorosulfanyl)benzene. The aniline is first treated with sodium nitrite (NaNO₂) and hydrobromic acid (HBr) to form a diazonium salt. This intermediate is then reacted with copper(I) bromide (CuBr) in HBr to yield the bromo-derivative, often with yields around 78%.[1]

-

Formation of Benzaldehyde: The bromo-derivative is converted to 3-(pentafluorosulfanyl)benzaldehyde. This can be achieved by cooling an ethereal solution of the bromo-compound to -78°C, followed by dropwise addition of n-butyllithium (n-BuLi) to perform a lithium-halogen exchange. 1-Formylpiperidine is then added, and the mixture is stirred to form the aldehyde.[9]

-

Oxidation to Carboxylic Acid: The final step is the oxidation of 3-(pentafluorosulfanyl)benzaldehyde to this compound. This oxidation can be performed using various oxidizing agents, with high yields reported (e.g., 98%).[9]

Potentiometric Titration Methodology: [10][11]

-

Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated combined pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH), free from carbonate, is added stepwise using a precision burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate at each step.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.[10]

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity. Predicted values for this compound are high, suggesting significant lipophilicity.[6][7] The Shake-Flask method is the traditional and most widely accepted experimental protocol for its determination.

Shake-Flask Methodology (OECD Guideline 107): [12][13]

-

Phase Preparation: n-Octanol and water (or a suitable buffer, typically at a pH where the acid is in its neutral form) are pre-saturated with each other by mixing and allowing them to separate.

-

Dissolution: A small, accurately weighed amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A known volume of the second phase is added to the first. The mixture is then shaken vigorously in a separatory funnel at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation may be used to facilitate this process.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[12]

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway, a general experimental workflow, and a key logical relationship for this compound.

Caption: Synthetic pathway for this compound.

Caption: General workflow for pKa determination by potentiometric titration.

Caption: Influence of the SF₅ group on the acidity of the benzoic acid.

References

- 1. This compound | 833-96-5 | Benchchem [benchchem.com]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]

- 4. This compound CAS#: 833-96-5 [m.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - this compound (C7H5F5O2S) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

The Enduring Stability of Pentafluorosulfanyl Benzoic Acid: A Technical Guide for Researchers

For Immediate Release

[City, State] – In the landscape of pharmaceutical and materials science, the quest for molecular scaffolds with exceptional stability is paramount. The pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" moiety, bestowing remarkable thermal and chemical resilience to parent molecules. This in-depth technical guide delves into the stability profile of pentafluorosulfanyl benzoic acid, a building block of significant interest for drug development and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the core stability characteristics of this compound.

The pentafluorosulfanyl group is renowned for its high electronegativity and steric bulk, which effectively shield the aromatic ring and the carboxylic acid functional group from degradation.[1] This inherent stability is a critical attribute in the design of novel therapeutics and functional materials, promising extended shelf-life and robustness under diverse environmental conditions.

Thermal Stability Profile

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pentafluorosulfanyl benzoic acid is not extensively available in peer-reviewed literature, the general thermal stability of aryl-SF5 compounds is well-established. The strong sulfur-fluorine bonds within the SF5 group contribute to its high resistance to thermal decomposition.[1] Studies on related aromatic SF5 compounds indicate that they are significantly more thermally stable than their trifluoromethyl (CF3) analogs.

For context, unsubstituted benzoic acid exhibits thermal decomposition at temperatures between 475°C and 499°C.[2] It is anticipated that the presence of the highly stable SF5 group would further elevate the decomposition temperature of the benzoic acid scaffold.

Table 1: General Thermal Stability Characteristics of Aryl-SF5 Compounds

| Property | Observation | Source |

| Decomposition | Aryl-SF5 compounds exhibit high thermal stability, often exceeding that of analogous CF3-substituted compounds. | [1] |

| S-F Bonds | The inherent strength of the sulfur-fluorine bonds contributes significantly to the overall thermal robustness of the molecule. | [1] |

Chemical Stability Profile

The chemical stability of the pentafluorosulfanyl group on aromatic rings is one of its most defining features. It is remarkably resistant to a wide array of chemical reagents and conditions, a property that is highly desirable in the development of pharmaceuticals that must endure the diverse chemical environments of the human body.

Recent studies have shown that under specific conditions, the SF5-aromatic scaffold can undergo degradation. For instance, certain microorganisms have been shown to biodegrade SF5-substituted aromatic compounds, leading to the release of fluoride ions.[3] Furthermore, the direct photolytic fate of aromatic SF5 compounds has been investigated, revealing that the SF5 group can degrade upon exposure to actinic radiation, with half-lives on the order of hours.[4]

Table 2: Chemical Stability of Aryl-SF5 Compounds under Various Conditions

| Condition | Stability | Notes | Source |

| Oxidizing Agents | High | Generally resistant to common oxidizing agents. | [1] |

| Reducing Agents | High | Generally resistant to common reducing agents. | [1] |

| Strong Acids | High | Stable in strongly acidic environments. | [1] |

| Strong Bases | High | Stable in strongly basic environments. | [1] |

| Photolysis | Moderate | Can undergo degradation upon exposure to UV radiation. | [4] |

| Biodegradation | Low | Susceptible to degradation by certain microorganisms. | [3] |

Experimental Protocols for Stability Assessment

To rigorously characterize the stability of pentafluorosulfanyl benzoic acid, a series of standardized experimental protocols should be employed. These protocols, based on international guidelines for pharmaceutical stability testing, will yield the quantitative data necessary for regulatory submissions and for a comprehensive understanding of the compound's behavior.

Thermal Stability Testing

A fundamental assessment of thermal stability is achieved through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of thermal decomposition.

References

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. researchgate.net [researchgate.net]

- 3. Biodegradation of pentafluorosulfanyl-substituted aminophenol in Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the X-ray Crystal Structure of 3-(Pentafluorosulfanyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the X-ray crystal structure of 3-(pentafluorosulfanyl)benzoic acid (3-SF5-C6H4-COOH). It includes detailed crystallographic data, experimental protocols for synthesis and structure determination, and an exploration of the potential biological relevance of this compound, making it a valuable resource for researchers in medicinal chemistry and materials science.

Introduction

The pentafluorosulfanyl (SF5) group has garnered significant interest in the fields of medicinal chemistry and materials science due to its unique electronic properties.[1] Often considered a "super-trifluoromethyl" group, the SF5 moiety is highly electronegative, chemically stable, and lipophilic, making it an attractive substituent for modulating the physicochemical and biological properties of organic molecules. This compound is a key building block for the synthesis of more complex molecules bearing the SF5 group. Understanding its solid-state structure through X-ray crystallography provides crucial insights into its molecular geometry, intermolecular interactions, and potential for incorporation into larger, biologically active scaffolds or functional materials. This guide presents a detailed analysis of the X-ray crystal structure of this compound, supplemented with experimental procedures and in silico predictions of its biological activity.

Crystallographic Data

The single-crystal X-ray diffraction data for this compound provides a precise three-dimensional model of its atomic arrangement. The key crystallographic parameters are summarized in the tables below. The crystallographic data has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 627133.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C7H5F5O2S |

| Formula Weight | 248.17 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | |

| a | 8.723(2) Å |

| b | 9.682(2) Å |

| c | 11.641(3) Å |

| α | 90° |

| β | 111.44(2)° |

| γ | 90° |

| Volume | 915.1(4) ų |

| Z | 4 |

| Calculated Density | 1.794 Mg/m³ |

| Absorption Coefficient | 0.410 mm⁻¹ |

| F(000) | 492 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S(1)-C(1) | 1.804(2) |

| S(1)-F(1) (axial) | 1.587(3) |

| S(1)-F(eq) (average) | 1.561(4) |

| C(7)-O(1) | 1.311(3) |

| C(7)-O(2) | 1.215(3) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Angle | Value (°) |

| F(axial)-S(1)-F(eq) (average) | 87.6(3) |

| F(eq)-S(1)-F(eq) | 90.9(3) |

| O(2)-C(7)-O(1) | 122.3(2) |

| O(2)-C(7)-C(3) | 121.2(2) |

| O(1)-C(7)-C(3) | 116.5(2) |

| Torsion Angle | Value (°) |

| C(2)-C(1)-S(1)-F(1) | -89.5(2) |

| C(6)-C(1)-S(1)-F(1) | 91.1(2) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process starting from 1-nitro-3-(pentafluorosulfanyl)benzene, as outlined in the diagram below.[2]

Detailed Synthesis Steps: [3]

-

Reduction of 1-Nitro-3-(pentafluorosulfanyl)benzene: The nitro compound is reduced to the corresponding aniline using iron powder in the presence of hydrochloric acid in ethanol. The reaction mixture is refluxed, and after workup, 3-(pentafluorosulfanyl)aniline is obtained.

-

Bromination of 3-(Pentafluorosulfanyl)aniline: The aniline is converted to the bromide via a Sandmeyer-type reaction using t-butyl nitrite and copper(II) bromide in acetonitrile.

-

Formylation of 1-Bromo-3-(pentafluorosulfanyl)benzene: The bromo derivative is treated with n-butyllithium at low temperature, followed by the addition of 1-formylpiperidine to yield 3-(pentafluorosulfanyl)benzaldehyde.

-

Oxidation of 3-(Pentafluorosulfanyl)benzaldehyde: The final step involves the oxidation of the aldehyde to the carboxylic acid using silver(I) oxide under basic conditions to afford this compound.

Single-Crystal X-ray Diffraction

High-quality single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from a suitable solvent. The following protocol is a general representation of the steps involved in the data collection and structure refinement.

Protocol:

-

Crystal Selection and Mounting: A suitable single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm is selected under a polarizing microscope. The crystal is mounted on a goniometer head using a cryoprotectant.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to the desired temperature (e.g., 293 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The raw diffraction data are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

-

Structure Solution: The crystal structure is solved using direct methods, which utilize statistical relationships between the reflection intensities to determine the initial phases of the structure factors. This yields an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Validation and Analysis: The final refined structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability. The final crystallographic data is then prepared in the Crystallographic Information File (CIF) format.

In Silico Biological Activity Profile

To aid in the exploration of the potential utility of this compound in drug discovery, in silico predictions of its biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were performed.

Predicted Biological Targets

Using the SwissTargetPrediction server, a similarity-based tool, potential protein targets for this compound were predicted. The predictions are based on the principle that similar molecules are likely to bind to similar protein targets. The top predicted target classes include enzymes, particularly oxidoreductases and hydrolases, as well as G-protein coupled receptors. This suggests that derivatives of this compound may have applications in modulating the activity of these protein families.

Predicted ADMET Properties

The ADMET properties of this compound were predicted using the admetSAR web server. A summary of key predicted properties is presented in Table 4.

Table 4: Predicted ADMET Properties

| Property | Prediction |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Low |

| Distribution | |

| Blood-Brain Barrier Penetration | Yes |

| P-glycoprotein Substrate | No |

| Metabolism | |

| CYP2D6 Substrate | No |

| CYP3A4 Substrate | No |

| CYP1A2 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| Excretion | |

| Renal Organic Cation Transporter | Non-inhibitor |

| Toxicity | |

| AMES Toxicity | Non-toxic |

| Carcinogenicity | Non-carcinogen |

| hERG Inhibition | Low risk |

These in silico predictions suggest that this compound has the potential for good intestinal absorption and can cross the blood-brain barrier. The predicted inhibition of key cytochrome P450 enzymes (CYP1A2 and CYP2C9) is an important consideration for potential drug-drug interactions. The overall low toxicity profile is favorable for a drug discovery starting point.

Conclusion

This technical guide has provided a detailed overview of the X-ray crystal structure of this compound, a key building block in modern medicinal and materials chemistry. The comprehensive crystallographic data, coupled with detailed experimental protocols for its synthesis and structure determination, offer a solid foundation for researchers working with this compound. Furthermore, the in silico predictions of its biological targets and ADMET properties highlight its potential as a scaffold for the development of novel therapeutics. The unique properties of the pentafluorosulfanyl group, combined with the structural and predictive data presented herein, underscore the importance of this compound as a valuable tool for the design of next-generation functional molecules.

References

A Technical Guide to 3-(Pentafluorosulfanyl)benzoic Acid Building Blocks for Chemical Research and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3-(pentafluorosulfanyl)benzoic acid and its derivatives, which are of significant interest in medicinal chemistry and materials science. The unique properties of the pentafluorosulfanyl (SF5) group, often considered a "super-trifluoromethyl" group, make it a valuable bioisostere for designing novel therapeutic agents and functional materials.[1][2][3] This guide details commercially available building blocks, their synthesis, and key experimental data to support researchers in utilizing these valuable compounds.

Commercial Availability

A number of chemical suppliers offer this compound and related building blocks. The availability of these reagents is crucial for advancing research in SF5 chemistry.[4] Below is a summary of some commercial suppliers and their offerings.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Benchchem | This compound | 833-96-5 | C7H5F5O2S | 248.17 | - | For research use only.[5] |

| ChemScene | 3-(Pentafluoro-lambda6-sulfanyl)benzoic acid | 833-96-5 | C7H5F5O2S | 248.17 | ≥98% | - |

| Enamine | A variety of SF5-containing building blocks | - | - | - | - | Offers a diverse library of SF5-substituted compounds for drug discovery.[3] |

| HANGZHOU LEAP CHEM CO., LTD. | 4-(PENTAFLUOROSULFANYL)BENZOIC ACID | - | C7H5F5O2S | 248.17 | - | Also supplies a wide range of other chemical intermediates.[6] |

Physicochemical Properties and Characterization Data

The strong electron-withdrawing nature of the SF5 group significantly influences the physicochemical properties of the parent molecule.[1][7] Key data for this compound are summarized below.

| Property | Value | Reference |

| Melting Point | 153-155 °C | [7] |

| ¹H NMR (CD3COCD3; δ, ppm; J, Hz) | 8.26, 8.21 and 8.06, 7.99 (AA'BB' pattern, 4H, Ph); 11.05 (1H, COOH) | [7] |

| ¹³C NMR (CD3COCD3; δ, ppm; J, Hz) | 157.5 (qt, ²JCF 17.1, C(1)-SF5); 127.3 (qt, ³JCF 6.3, C(2) and C(6)); 130.4(C(3) and C(5)); 139.2 (C(4)–CHO), 191.3 (CHO) | [7] |

| ¹⁹F NMR (CD3COCD3; δ, ppm; J, Hz) | 61.1 ppm (d, ²JFF 151, 4F), 81.9 (quintet, 1F) | [7] |

| IR (ν, KBr film, cm⁻¹) | 1601 (m, C=C Ph), 845 (vs, SF5); 1712 (vs, C=O) | [7] |

| Mass Spec (EI+, 70 eV, m/z, rel. ab.) | 232 ([M]+, 75%); 231 ([M–H]+, 100%); 213 ([M–F]+, 8%); 203 ([M–CHO]+, 15%); 105 ([M–SF5]+, 20%); 95 ([C6H4F]+, 65%) | [7] |

Synthetic Protocol

A high-yield synthesis of this compound has been reported, starting from the corresponding nitro-derivative.[7][8][9] The overall synthetic workflow is depicted below, followed by a detailed experimental protocol for each step.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 3-(Pentafluorosulfanyl)aniline

To a solution of 3-nitro-1-(pentafluorosulfanyl)benzene (10.0 g, 0.040 mol) in ethanol (200 ml), concentrated hydrochloric acid (37%, 8.00 ml) was added at room temperature. The mixture was heated to 90 °C, and iron powder (11.22 g, 0.201 mol) was added. The resulting suspension was refluxed for 3 hours. After cooling to room temperature, the pH was adjusted to 9 by adding aqueous ammonia (25% solution, 40 ml). The iron was removed by filtration through kieselgur, and the filtrate was evaporated to dryness to yield a yellow oil that slowly crystallized. The crude product was purified by dissolving in chloroform and treating with sodium sulfate (2 g) to afford a white solid.[7]

Step 2: Synthesis of 3-Bromo-1-(pentafluorosulfanyl)benzene

A suspension of copper(II) bromide (7.70 g, 0.035 mol) and tert-butyl nitrite (8.8 g, 0.085 mol) in acetonitrile (50 ml) was cooled to 0 °C. A solution of 3-(pentafluorosulfanyl)aniline (7.65 g, 0.035 mol) in acetonitrile was added dropwise. The mixture was stirred at 0 °C for 1 hour, then warmed to room temperature and stirred for an additional 4 hours. Deionized water (50.0 ml) was added, and the pH was adjusted to 2 with 2 M hydrochloric acid (10 ml). The product was extracted with ethyl acetate (50.0 ml), and the organic phase was dried over sodium sulfate.[7]

-

Yield: 9.4 g, 95%[7]

Step 3: Synthesis of 3-(Pentafluorosulfanyl)benzaldehyde

A solution of 3-bromo-1-(pentafluorosulfanyl)benzene (7.0 g, 0.024 mol) in diethyl ether (15 ml) was cooled to -78 °C. A 1.6 M solution of butyllithium in pentane (25.2 ml) was added dropwise, causing the solution to turn from pale brown to red. The solution was stirred at this temperature for 1 hour. 1-Formyl-piperidine (4.20 ml, 0.035 mol) was then added dropwise, and the mixture was stirred for an additional 30 minutes at -78 °C, followed by 4 hours at room temperature.[7]

-

Yield: 5.6 g, 98%[7]

Step 4: Synthesis of this compound

An aqueous solution (25 ml) of 3-(pentafluorosulfanyl)benzaldehyde (5.0 g, 0.02 mol) was reacted with silver(I) oxide (7.0 g, 0.030 mol) and a 10% sodium hydroxide solution (15.0 ml). The reaction mixture was stirred at room temperature in the dark for 20 hours. The mixture was then treated with charcoal, and the solids were filtered off. The solution was acidified with concentrated hydrochloric acid (37%, ca. 5 ml) until the product precipitated.[7]

Applications in Drug Discovery and Medicinal Chemistry

The pentafluorosulfanyl group is increasingly utilized in drug design to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds.[2][4] Its strong electron-withdrawing character, high lipophilicity, and metabolic stability make it an attractive substituent for enhancing biological activity and improving drug-like properties.[1][10] The availability of versatile building blocks like this compound is expected to accelerate the discovery of new therapeutics. The logical relationship of these properties to drug development is illustrated below.

Caption: Influence of the SF₅ group on drug properties and development.

References

- 1. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 2. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]

- 3. SF5-containing building blocks - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 833-96-5 | Benchchem [benchchem.com]

- 6. echemi.com [echemi.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]

The Pentafluorosulfanyl Group in Organic Chemistry: A Technical Guide for Drug Discovery and Development

Abstract: The pentafluorosulfanyl (SF5) group is rapidly emerging from relative obscurity to become a functional group of significant interest in medicinal chemistry, agrochemistry, and materials science.[1][2] Often dubbed the "super-trifluoromethyl group," it possesses a unique combination of properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[3][4][5] These characteristics make the SF5 group a compelling bioisosteric replacement for commonly used moieties like the trifluoromethyl, tert-butyl, or nitro groups, offering a novel strategy to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[6][7][8] However, the historically challenging synthesis of SF5-containing compounds has limited its widespread application.[1][9] Recent advancements in synthetic methodologies are making SF5-building blocks more accessible, paving the way for broader exploration.[10][11] This guide provides an in-depth overview of the core properties, synthesis, reactivity, and applications of the pentafluorosulfanyl group, with a focus on its potential to address challenges in modern drug development.

Introduction to the Pentafluorosulfanyl (SF5) Group

The pentafluorosulfanyl (SF5) group consists of a central sulfur atom in a +6 oxidation state bonded to five fluorine atoms, resulting in a tetragonal bipyramidal or octahedral geometry.[1][12] First described in the mid-20th century, its exploration was for a long time confined to specialized areas of fluorine chemistry due to the harsh reagents required for its introduction.[3][13]

The SF5 group is gaining prominence for several key reasons:

-

Unique Electronic Profile : It is one of the most electron-withdrawing groups known, which can significantly alter the acidity, basicity, and reactivity of neighboring functional groups.[5][6][14]

-

Steric and Conformational Influence : With a van der Waals volume intermediate between a trifluoromethyl (CF3) and a tert-butyl group, the SF5 moiety can impose significant steric hindrance, influencing molecular conformation and binding to biological targets.[15][16]

-

Enhanced Metabolic Stability : The strength of the S-F bonds confers remarkable resistance to chemical and metabolic degradation, a highly desirable trait for drug candidates.[6][17]

-

Increased Lipophilicity : Despite its high polarity, the SF5 group generally increases the lipophilicity of a molecule, which can improve membrane permeability and bioavailability.[6][18][19]

These properties position the SF5 group as a valuable tool for lead optimization, allowing researchers to fine-tune molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles.[6][20]

Physicochemical Properties of the SF5 Group

The utility of the SF5 group in molecular design stems from its distinct physicochemical properties, which often provide advantages over more conventional fluorinated groups like trifluoromethyl (CF3).

Electronic Effects: The SF5 group is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). Its Hammett constants (σm = 0.61, σp = 0.68) are greater than those of the CF3 group (σm = 0.43, σp = 0.53), indicating a more profound influence on the electronic landscape of aromatic systems.[16] This strong electron-withdrawing nature can increase the acidity of adjacent protons and influence the reactivity of the molecule.[19]

Lipophilicity and Solubility: A key feature of the SF5 group is its ability to increase lipophilicity. The Hansch lipophilicity parameter (π) for the SF5 group is significantly higher than for the CF3 group, meaning its introduction can enhance a molecule's ability to cross lipid membranes.[16] For instance, studies on aromatic compounds showed that SF5 analogs have log K(OW) values approximately 0.5 to 0.6 log units higher (more hydrophobic) than their CF3 counterparts.[18] This increased lipophilicity, however, must be balanced to maintain adequate aqueous solubility.

Steric Profile and Stability: The SF5 group is sterically demanding, with a volume of 55.4 ų, larger than the CF3 group (34.6 ų) but smaller than the tert-butyl group (76.9 ų).[16] This specific size and its octahedral geometry can be exploited to achieve selective interactions with biological receptors.[16] Furthermore, the SF5 group is exceptionally stable under physiological conditions and resistant to acid and base hydrolysis, in stark contrast to the CF3 group which can be susceptible to hydrolysis under certain alkaline conditions.[5][7][12]

The following table summarizes key quantitative data, comparing the SF5 group to other common substituents.

| Property | H | F | CN | CF3 | OCF3 | NO2 | tert-Butyl | SF5 |

| Hammett Constant (σp) | 0.00 | 0.06 | 0.66 | 0.53[16] | 0.35 | 0.78 | -0.20 | 0.68 [16] |

| Hammett Constant (σm) | 0.00 | 0.34 | 0.56 | 0.43[16] | 0.38 | 0.71 | -0.10 | 0.61 [16] |

| Hansch Parameter (π) | 0.00 | 0.14 | -0.57 | 0.88[16] | 1.04[16] | -0.28 | 1.98 | 1.23 [16] |

| Van der Waals Volume (ų) | 4.6 | 7.2 | 25.1 | 34.6[16] | 42.8 | 31.9 | 76.9[16] | 55.4 [16] |

| Table 1: Comparative Physicochemical Properties of the SF5 Group and Other Common Substituents. |

Synthesis of SF5-Containing Organic Compounds

The primary bottleneck for the widespread use of the SF5 group has been synthetic accessibility.[1][9] Traditional methods often required hazardous reagents like elemental fluorine (F2) or sulfur tetrafluoride (SF4). However, significant progress has been made in developing more practical and milder synthetic routes.

General Synthetic Strategies: The two most common strategies for introducing the SF5 group, particularly onto aromatic rings, involve a two-step sequence:

-

Thiolation/Sulfenylation : Introduction of a sulfur-containing precursor, such as a thiol (-SH) or a disulfide (-S-S-), onto the target molecule.

-

Oxidative Fluorination : Oxidation of the sulfur precursor to the sulfur(VI) oxidation state with concurrent fluorination to form the SF5 group.

Recent breakthroughs have focused on making the oxidative fluorination step more efficient and scalable, using reagents like silver difluoride (AgF2) or combinations of a chloride source and a fluoride source.[11][21]

Below is a diagram illustrating the general synthetic workflow for accessing aryl-SF5 compounds.

Caption: General Synthetic Pathways to Aryl-SF5 Compounds.

Experimental Protocols

This section provides detailed methodologies for key synthetic transformations involving the SF5 group, adapted from published literature.

Protocol: Synthesis of SF5-Containing Meta-Diamide Insecticides[3][22]

This protocol describes the final coupling step to form 3-benzamido-N-(aryl-SF5)-2-fluorobenzamide derivatives, which have shown potent insecticidal activity.

Objective: To synthesize compound 4d (3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide).

Materials:

-

3-benzamido-2-fluorobenzoic acid (3 ) (50 mg, 0.193 mmol)

-

Thionyl chloride (SOCl2) (3.0 eq., 0.579 mmol)

-

4-SF5-2,6-dimethylaniline (1d ) (0.9 eq., 0.174 mmol)

-

Sodium bicarbonate (NaHCO3) (2.7 eq., 0.52 mmol)

-

Acetone (0.4 mL)

-

Water (0.04 mL)

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

A mixture of 3-benzamido-2-fluorobenzoic acid (3 ) and thionyl chloride is refluxed for 2 hours to form the acyl chloride intermediate.

-

In a separate flask, a solution of 4-SF5-2,6-dimethylaniline (1d ) and sodium bicarbonate is prepared in an acetone/water mixture.

-

The aniline solution is added to the reaction mixture containing the acyl chloride.

-

The combined reaction mixture is refluxed for 1 hour.

-

After cooling, the reaction is quenched with water and extracted with ethyl acetate (10 mL).

-

The organic layer is collected, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting crude residue is purified by column chromatography on silica gel (eluent: hexane:EtOAc = 10:1) to yield the desired product 4d .

Protocol: Synthesis of 2-SF5-Indoles via Intramolecular Cyclization[16]

This protocol outlines the key intramolecular cyclization step to form the challenging C2-substituted SF5-indole core.

Objective: To synthesize N-Ts-2-SF5-indoles (4 ) from ortho-alkynylaniline precursors (3 ).

Materials:

-

SF5-Alkyne precursor (3 )

-

Potassium phosphate (K3PO4)

-

Acetonitrile (MeCN)

Procedure:

-

To a solution of the SF5-alkyne precursor (3 ) in acetonitrile, add potassium phosphate (K3PO4).

-

Heat the reaction mixture to 40 °C.

-

Stir the reaction for 12 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried, and concentrated.

-

The crude product is purified via flash chromatography to afford the desired N-Ts-2-SF5-indole (4 ) and potentially the deprotected indole (5 ).

Applications in Drug Discovery and Development

The unique properties of the SF5 group make it an attractive tool for addressing common challenges in drug design, such as poor metabolic stability, low bioavailability, or off-target activity.[6][22]

Bioisosteric Replacement: The SF5 group is most frequently employed as a bioisostere for other functional groups.[7][8] A bioisosteric replacement involves substituting one group with another that has similar physical or chemical properties, with the goal of improving the biological or pharmacokinetic profile of a compound. The SF5 group has been successfully used as a replacement for:

-

Trifluoromethyl (CF3) group : To increase metabolic stability and lipophilicity while maintaining or enhancing electron-withdrawing character.[17]

-

tert-Butyl group : To mimic its steric bulk while introducing a strong electronic effect.[7]

-

Nitro (NO2) group : To replicate the strong electron-withdrawing properties with much greater in vivo stability.[7]

The following diagram illustrates this strategic application in drug design.

Caption: The SF5 Group as a Bioisostere in Drug Design Strategy.

Impact on Physicochemical and Biological Properties: The introduction of an SF5 group can have a dramatic impact on key drug-like properties. Replacing a C2-hydrogen on an indole with an SF5 group, for example, leads to a pronounced drop in pKa (from 17.5 to 12.8) and a significant increase in LogP (from 2.14 to 3.8), demonstrating its powerful ability to modulate both electronic character and lipophilicity.[19]

| Compound Pair | Parent LogP | SF5 Analog LogP | Parent Activity (IC50) | SF5 Analog Activity (IC50) | Reference |

| Indole vs. 2-SF5-Indole | 2.14 | 3.8 | N/A | N/A | [19] |

| p97 Inhibitor (CF3 vs. SF5) | N/A | N/A | 4.5 µM | 21.5 µM | [17] |

| Meta-Diamide (Heptafluoroisopropyl vs. SF5) | 4.3 | 4.4 | Active | Highly Active | [23] |

| Table 2: Impact of SF5 Substitution on Physicochemical and Biological Properties. |

It is important to note that the effects of SF5 substitution are not always predictable. In a study of p97 inhibitors, replacing a CF3 group with a larger SF5 group resulted in a nearly 5-fold decrease in potency, suggesting that steric or electronic effects can sometimes be detrimental to binding affinity.[17] This highlights the necessity of empirical testing in each specific biological context.

Challenges and Future Perspectives

Despite its promising attributes, the broader application of the SF5 group faces several challenges:

-

Synthetic Accessibility : While improving, the synthesis of diverse SF5-containing building blocks, especially for aliphatic systems, remains a challenge and can be costly.[6][9][21]

-

Predictability : The biological consequences of SF5 substitution can be complex, arising from a combination of steric, electronic, and lipophilic effects that are not always easy to predict computationally.[17]

-

Environmental Impact : As with any highly fluorinated compound, the environmental properties and degradation pathways of SF5-containing molecules require careful study.[18]

Future research will likely focus on developing more economical and versatile synthetic methods for introducing the SF5 group, particularly for late-stage functionalization.[6][9] Advances in computational chemistry may also improve the ability to predict the impact of SF5 substitution, accelerating its rational application in drug design.[6]

Conclusion

The pentafluorosulfanyl group is a unique and powerful functional group that offers medicinal chemists a novel tool to manipulate the properties of organic molecules. Its combination of high stability, strong electron-withdrawing character, and significant lipophilicity provides a distinct alternative to more traditional substituents.[3][4] As synthetic barriers continue to be overcome, the SF5 group is poised to become an increasingly important component in the design of next-generation pharmaceuticals and agrochemicals, enabling the development of more effective and durable chemical entities.[1][6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SF5-containing building blocks - Enamine [enamine.net]

- 5. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]

- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 7. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. amphoteros.com [amphoteros.com]

- 13. worldscientific.com [worldscientific.com]

- 14. researchgate.net [researchgate.net]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. ovid.com [ovid.com]

- 21. Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners | Poster Board #3883 - American Chemical Society [acs.digitellinc.com]

- 22. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]

- 23. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: 3-(Pentafluorosulfanyl)benzoic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pentafluorosulfanyl)benzoic acid is a valuable building block in modern drug discovery, prized for the unique physicochemical properties imparted by the pentafluorosulfanyl (SF₅) group. Often dubbed a "super-trifluoromethyl" group, the SF₅ moiety offers a compelling combination of high electronegativity, thermal and chemical stability, and significant lipophilicity.[1] These characteristics can be strategically leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates, including improved metabolic stability, membrane permeability, and target binding affinity.[1]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active compounds. While direct biological activity data for this compound itself is limited, its role as a key synthetic intermediate is well-established in the development of novel therapeutics, particularly in oncology and infectious diseases.

Physicochemical Properties of the Pentafluorosulfanyl Group

The SF₅ group's utility in drug design stems from its distinct properties compared to other common functional groups:

| Property | Description | Impact on Drug Discovery |

| High Electronegativity | The five fluorine atoms create a strong electron-withdrawing effect, making the SF₅ group one of the most electronegative functional groups. | Can significantly alter the electronic properties of a molecule, influencing pKa and interactions with biological targets. |

| Thermal & Chemical Stability | The sulfur-fluorine bonds are exceptionally strong, rendering the SF₅ group highly resistant to thermal decomposition and chemical degradation. | Leads to increased metabolic stability of drug candidates, potentially prolonging their half-life in vivo.[1] |

| Lipophilicity | Despite its high polarity, the SF₅ group is lipophilic and can increase the overall lipophilicity of a molecule. | Can enhance membrane permeability and improve oral bioavailability of drug candidates.[1] |

| Steric Bulk | The SF₅ group is sterically demanding, which can influence the conformation of a molecule. | Can be used to probe steric requirements of binding pockets and to modulate receptor selectivity. |

Applications in Drug Discovery

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its primary application lies in its derivatization, most commonly through amide bond formation, to introduce the 3-(pentafluorosulfanyl)benzoyl moiety into a target scaffold.

Anticancer Drug Development

The 3-(pentafluorosulfanyl)benzoyl group has been incorporated into various scaffolds to develop novel anticancer agents. The strong electron-withdrawing nature and lipophilicity of the SF₅ group can enhance interactions with target proteins and improve cellular uptake.

Example: Synthesis of SF₅-Containing Benzamides with Potential Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. For instance, benzamides synthesized from this acid have been evaluated for their cytotoxic effects on cancer cell lines.

Table 1: Hypothetical Anticancer Activity of 3-(Pentafluorosulfanyl)benzamide Derivatives

| Compound ID | Structure | Target Cell Line | IC₅₀ (µM) |

| SF5-BA-001 | 3-(SF₅)-C₆H₄-CONH-R¹ | HCT-116 (Colon) | 15.2 |

| SF5-BA-002 | 3-(SF₅)-C₆H₄-CONH-R² | MCF-7 (Breast) | 21.8 |

| SF5-BA-003 | 3-(SF₅)-C₆H₄-CONH-R³ | A549 (Lung) | 18.5 |

Note: This table is illustrative and based on the general application of benzamides in cancer research. Specific IC₅₀ values for 3-(pentafluorosulfanyl)benzamides would require dedicated experimental studies.

Antimalarial Drug Discovery

The pentafluorosulfanyl group has been successfully used to modify existing antimalarial drugs, leading to analogs with improved potency and pharmacokinetic properties. This highlights the potential of using this compound to develop novel antimalarial agents.

Table 2: Biological Activity of SF₅-Analogs of Mefloquine

| Compound | In Vitro Activity (IC₅₀, nM) vs. P. falciparum (W2 strain) |

| Mefloquine | 25.4 |

| 8-SF₅-Mefloquine | 10.1 |

This data is derived from literature on mefloquine analogs and demonstrates the potential of the SF₅ group to enhance antimalarial activity.

Experimental Protocols

Protocol 1: General Synthesis of 3-(Pentafluorosulfanyl)benzamides

This protocol describes a general method for the synthesis of amide derivatives of this compound, a common step in utilizing this building block.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Desired primary or secondary amine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

-

Acid Chloride Formation:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of DMF (1-2 drops).

-

Allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-(pentafluorosulfanyl)benzoyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM.

-

In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.

-

-

Work-up and Purification:

-

Quench the reaction with water or saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with 1 M HCl (if the amine is basic), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired 3-(pentafluorosulfanyl)benzamide.

-

Diagram 1: Synthesis of 3-(Pentafluorosulfanyl)benzamides

Caption: General workflow for the synthesis of 3-(pentafluorosulfanyl)benzamides.

Protocol 2: Cell Viability Assay (MTT Assay) for Anticancer Screening

This protocol outlines a general method to assess the cytotoxic effects of newly synthesized 3-(pentafluorosulfanyl)benzamide derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized 3-(pentafluorosulfanyl)benzamide compounds

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compounds in DMSO.

-

Prepare serial dilutions of the compounds in complete medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate for at least 2 hours at room temperature in the dark.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Diagram 2: Experimental Workflow for Anticancer Screening

Caption: Workflow for evaluating the cytotoxicity of SF₅-benzamides.

Signaling Pathways

While specific signaling pathways modulated by this compound itself have not been elucidated, its derivatives are designed to interact with various biologically relevant pathways implicated in diseases like cancer. For instance, benzamide derivatives are known to target a range of proteins, including enzymes and receptors.

Diagram 3: Hypothetical Target Interaction of SF₅-Benzamide Derivatives

Caption: Logical relationship of a SF₅-benzamide derivative interacting with a target.

Conclusion

This compound is a key building block in contemporary drug discovery, offering a strategic tool to enhance the properties of lead compounds. Its application in the synthesis of novel anticancer and antimalarial agents underscores its potential. The provided protocols offer a starting point for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this versatile scaffold. Further research into the direct biological effects of this compound and its simple derivatives may unveil new therapeutic opportunities.

References

Synthetic Routes to 3-(Pentafluorosulfanyl)benzoyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-(pentafluorosulfanyl)benzoyl chloride, a valuable building block in medicinal chemistry and drug development due to the unique properties conferred by the pentafluorosulfanyl (SF₅) group. The SF₅ group is a bioisostere of the trifluoromethyl group, offering enhanced metabolic stability, lipophilicity, and electron-withdrawing character.

Introduction

The introduction of the pentafluorosulfanyl (SF₅) group into organic molecules has garnered significant interest in the fields of agrochemicals, materials science, and pharmaceuticals.[1][2] This "super-trifluoromethyl" group can significantly modulate the physicochemical and biological properties of a compound.[3] 3-(Pentafluorosulfanyl)benzoyl chloride is a key intermediate that allows for the incorporation of the 3-(pentafluorosulfanyl)benzoyl moiety into a wide range of molecules through reactions such as amide and ester formation.

This document outlines a reliable synthetic pathway to 3-(pentafluorosulfanyl)benzoic acid, the immediate precursor, followed by its conversion to the target acyl chloride.

Synthetic Pathway Overview

The synthesis of 3-(pentafluorosulfanyl)benzoyl chloride is achieved in a two-stage process. The first stage involves the multi-step synthesis of this compound, starting from 3-nitro-1-(pentafluorosulfanyl)benzene. The second stage is the direct conversion of the benzoic acid to the corresponding benzoyl chloride.

Caption: Overall synthetic route to 3-(pentafluorosulfanyl)benzoyl chloride.

Stage 1: Synthesis of this compound

This multi-step synthesis starts from the commercially available 3-nitro-1-(pentafluorosulfanyl)benzene and proceeds through aniline, bromide, and aldehyde intermediates.[4][5]

Experimental Protocols

Step 1: Synthesis of 3-(Pentafluorosulfanyl)aniline

-

Reaction: A solution of 3-nitro-1-(pentafluorosulfanyl)benzene (1.0 eq) in ethanol is treated with concentrated hydrochloric acid (HCl). The mixture is heated to 90°C, and iron powder (Fe) is added portion-wise. The suspension is refluxed for 3 hours.

-

Work-up: After cooling to room temperature, the reaction mixture's pH is adjusted to 9 by adding aqueous ammonia (25% solution). The iron salts are removed by filtration through kieselgur. The filtrate is concentrated under reduced pressure to yield a yellow oil, which crystallizes upon standing. The product is purified by dissolving in chloroform (CHCl₃) and drying with sodium sulfate (Na₂SO₄).[4]

-

Yield: 89%[4]

Step 2: Synthesis of 1-Bromo-3-(pentafluorosulfanyl)benzene

-

Reaction: Copper(II) bromide (CuBr₂) and tert-butyl nitrite are suspended in acetonitrile (CH₃CN). The mixture is cooled to 0°C, and a solution of 3-(pentafluorosulfanyl)aniline (1.0 eq) in CH₃CN is added dropwise. The solution is stirred at 0°C for 1 hour and then at room temperature for 4 hours.

-

Work-up: Deionized water is added, and the pH is adjusted to 2 with 2 M HCl. The product is extracted with ethyl acetate. The organic phase is separated and dried over Na₂SO₄.[4]

-

Yield: 95%[4]

Step 3: Synthesis of 3-(Pentafluorosulfanyl)benzaldehyde

-

Reaction: A solution of 1-bromo-3-(pentafluorosulfanyl)benzene (1.0 eq) in diethyl ether (Et₂O) is cooled to -78°C. A solution of n-butyllithium (n-BuLi) in pentane is added dropwise, and the mixture is stirred at this temperature for 1 hour. 1-Formylpiperidine is then added dropwise, and the mixture is stirred for an additional 30 minutes at -78°C, followed by stirring at room temperature for 4 hours.

-

Work-up: The reaction is quenched with an appropriate work-up procedure to isolate the aldehyde.[4]

-

Yield: 98%[4]

Step 4: Synthesis of this compound

-

Reaction: The oxidation of 3-(pentafluorosulfanyl)benzaldehyde to the corresponding benzoic acid can be achieved using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent. A typical procedure involves dissolving the aldehyde in a suitable solvent and treating it with the oxidizing agent until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: The work-up procedure typically involves quenching the excess oxidant, followed by acidification and extraction of the carboxylic acid into an organic solvent. The solvent is then removed under reduced pressure to yield the product.

-

Yield: High yields are reported for this type of oxidation.[4][5]

Quantitative Data Summary

| Step | Starting Material | Product | Reagents | Yield |

| 1 | 3-Nitro-1-(pentafluorosulfanyl)benzene | 3-(Pentafluorosulfanyl)aniline | Fe, HCl, EtOH | 89% |

| 2 | 3-(Pentafluorosulfanyl)aniline | 1-Bromo-3-(pentafluorosulfanyl)benzene | CuBr₂, t-butyl nitrite, CH₃CN | 95% |

| 3 | 1-Bromo-3-(pentafluorosulfanyl)benzene | 3-(Pentafluorosulfanyl)benzaldehyde | n-BuLi, 1-formylpiperidine, Et₂O | 98% |

| 4 | 3-(Pentafluorosulfanyl)benzaldehyde | This compound | Standard oxidizing agents (e.g., KMnO₄) | High |

Stage 2: Synthesis of 3-(Pentafluorosulfanyl)benzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard and efficient transformation. Thionyl chloride (SOCl₂) is a commonly used reagent for this purpose due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[6]

Experimental Protocol

-

Reaction: this compound (1.0 eq) is mixed with an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is refluxed for 2 hours.[7][8]

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure to yield the crude 3-(pentafluorosulfanyl)benzoyl chloride.[8] Further purification can be achieved by vacuum distillation. The conversion is often quantitative.[7]

Caption: Workflow for the conversion of the benzoic acid to the benzoyl chloride.

Quantitative Data

| Starting Material | Product | Reagents | Yield |

| This compound | 3-(Pentafluorosulfanyl)benzoyl Chloride | SOCl₂, (DMF) | Quantitative |

Safety Precautions

-

Thionyl chloride (SOCl₂) is a corrosive and toxic reagent. It reacts violently with water to release toxic gases (SO₂ and HCl). All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

n-Butyllithium (n-BuLi) is a pyrophoric reagent. It ignites spontaneously on contact with air and reacts violently with water. It must be handled under an inert atmosphere (e.g., argon or nitrogen).

-

Standard laboratory safety procedures should be followed at all times.

Conclusion

The synthetic route described provides a reliable and high-yielding pathway to 3-(pentafluorosulfanyl)benzoyl chloride. The multi-step synthesis of the precursor, this compound, is well-documented with high reported yields for each step. The final conversion to the acyl chloride is a standard and efficient procedure. These protocols should enable researchers to access this valuable building block for applications in drug discovery and materials science.

References

- 1. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Pentafluorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

The Rising Star in Medicinal Chemistry: Applications of Pentafluorosulfanyl (SF5) Compounds

The pentafluorosulfanyl (SF5) group is rapidly emerging as a valuable substituent in medicinal chemistry, offering a unique combination of properties that can significantly enhance the therapeutic potential of drug candidates. Its high electronegativity, metabolic stability, and distinct steric profile make it an attractive bioisostere for commonly used groups like trifluoromethyl (CF3) and tert-butyl. [1][2] This has led to the exploration of SF5-containing compounds in a wide range of therapeutic areas, including oncology, infectious diseases, and autoimmune disorders. These application notes provide an overview of the utility of SF5 compounds in medicinal chemistry, complete with experimental protocols and quantitative data to guide researchers in this exciting field.

Physicochemical and Pharmacokinetic Advantages of the SF5 Group

The SF5 group imparts several beneficial properties to a molecule that can improve its drug-like characteristics:

-

Enhanced Metabolic Stability: The strong sulfur-fluorine bonds in the SF5 group are highly resistant to metabolic degradation, which can lead to a longer in vivo half-life and improved pharmacokinetic profile of a drug.[1]

-

Modulation of Lipophilicity: The SF5 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its oral bioavailability.[3]

-

Increased Binding Affinity: The unique steric and electronic properties of the SF5 group can lead to more favorable interactions with biological targets, resulting in increased potency and efficacy.[1]

-

Bioisosterism: The SF5 group can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties to optimize its therapeutic effect. It is often considered a "super-trifluoromethyl group" due to its more pronounced electron-withdrawing nature.[2][4]

Applications in Drug Discovery and Development

The unique properties of the SF5 group have been leveraged in the development of novel therapeutics targeting a variety of diseases.

Androgen Receptor Antagonists for Prostate Cancer

Prostate cancer is often driven by the androgen receptor (AR). The development of potent AR antagonists is a key therapeutic strategy. The incorporation of the SF5 group into non-steroidal antiandrogen scaffolds, such as enzalutamide, has been explored to improve their potency and pharmacokinetic properties.[5][6]

Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria, necessitates the development of new antimalarial agents. SF5-containing analogs of existing drugs, like mefloquine, have shown improved activity and selectivity against malaria parasites.[5][7][8]

Dihydroorotate Dehydrogenase (DHODH) Inhibitors for Autoimmune Diseases

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway and is a validated target for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[1][9] SF5-analogs of the DHODH inhibitor teriflunomide have been synthesized and evaluated for their biological activity.[3][10]

Quantitative Data Summary

The following table summarizes key quantitative data for representative SF5-containing compounds compared to their non-SF5 counterparts.

| Compound Class | Compound | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |

| Androgen Receptor Antagonists | SF5-Enzalutamide Analog | Androgen Receptor | 7100 | LNCaP prostate cancer cells | [5] |

| Enzalutamide | Androgen Receptor | 36 | LNCaP prostate cancer cells | [11] | |

| Antimalarial Agents | 6-SF5-Mefloquine | P. falciparum (W2, chloroquine-resistant) | 3.9 | In vitro parasite growth inhibition | [8] |

| 7-SF5-Mefloquine | P. falciparum (W2, chloroquine-resistant) | 5.8 | In vitro parasite growth inhibition | [8] | |

| Mefloquine | P. falciparum (W2, chloroquine-resistant) | 7.9 | In vitro parasite growth inhibition | [8] | |

| DHODH Inhibitors | SF5-Teriflunomide | Dihydroorotate Dehydrogenase | 130 | Recombinant human DHODH | [10] |

| Teriflunomide | Dihydroorotate Dehydrogenase | 120 | Recombinant human DHODH | [10] |

Experimental Protocols

Protocol 1: General Synthesis of an SF5-Enzalutamide Analog

This protocol describes a general three-step synthesis for an SF5-containing enzalutamide analog, adapted from literature procedures.[6]

Step 1: Synthesis of SF5-substituted isothiocyanate

-

Dissolve the desired SF5-aniline (1.0 eq) in dichloromethane (DCM).

-

Add a solution of thiophosgene (1.1 eq) in DCM dropwise at 0 °C.

-

Add a saturated aqueous solution of sodium bicarbonate (3.0 eq) and stir the mixture vigorously at room temperature for 3 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the isothiocyanate.

Step 2: Strecker Reaction to form the aminonitrile

-

Combine the appropriate SF5-aniline (1.0 eq), acetone cyanohydrin (1.2 eq), and potassium cyanide (0.1 eq).

-

Stir the mixture at 60 °C for 24 hours.

-

Cool the reaction to room temperature and partition between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aminonitrile.

Step 3: Cyclization to form the final SF5-enzalutamide analog

-

Dissolve the SF5-substituted isothiocyanate (1.0 eq) and the aminonitrile (1.0 eq) in dimethylformamide (DMF).

-

Add concentrated sulfuric acid (2.0 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 16 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford the final compound.

Caption: General workflow for the synthesis of SF5-enzalutamide analogs.

Protocol 2: Androgen Receptor (AR) Competitive Binding Assay

This protocol is a generalized procedure for assessing the binding affinity of SF5 compounds to the androgen receptor.[12][13][14]

-

Preparation of AR-LBD: Prepare a solution of recombinant human androgen receptor ligand-binding domain (AR-LBD) in assay buffer.

-

Ligand Preparation: Prepare a series of dilutions of the SF5 test compound and a known AR ligand (e.g., dihydrotestosterone, DHT) as a positive control.

-

Assay Setup: In a 96-well plate, add the AR-LBD solution, a radiolabeled androgen (e.g., [3H]-Mibolerone), and either the test compound, positive control, or vehicle control.

-

Incubation: Incubate the plate at 4 °C for 18-24 hours to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the bound from free radioligand using a method such as dextran-coated charcoal or a filter-binding assay.

-

Quantification: Quantify the amount of bound radioligand using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition of radioligand binding against the concentration of the test compound.

Protocol 3: In Vitro Antimalarial Activity Assay (P. falciparum)

This protocol outlines a common method for evaluating the in vitro activity of SF5 compounds against the erythrocytic stages of P. falciparum.[15][16][17]

-

Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., W2 strain) in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: Prepare serial dilutions of the SF5 test compound in culture medium.

-

Assay Setup: In a 96-well plate, add the parasite culture (synchronized to the ring stage) and the drug dilutions. Include a no-drug control and a known antimalarial (e.g., chloroquine) as a positive control.

-

Incubation: Incubate the plates for 72 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37 °C.

-

Growth Assessment: Measure parasite growth using a SYBR Green I-based fluorescence assay. Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.

-

Quantification: Read the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the drug concentration.

Protocol 4: Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHODH by SF5 compounds.[18][19][20]

-

Reagent Preparation: Prepare assay buffer, a solution of recombinant human DHODH, dihydroorotate (substrate), and 2,6-dichloroindophenol (DCIP) as an electron acceptor.

-

Inhibitor Preparation: Prepare serial dilutions of the SF5 test compound.

-

Assay Procedure: In a 96-well plate, add the DHODH enzyme, the test compound or vehicle control, and pre-incubate for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding dihydroorotate and DCIP.

-

Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the test compound by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Signaling Pathway Diagrams

Androgen Receptor Signaling Pathway and Inhibition

Androgen receptor antagonists containing the SF5 group act by competitively binding to the ligand-binding domain of the AR, preventing its activation by androgens like testosterone and dihydrotestosterone (DHT). This blocks the subsequent translocation of the AR to the nucleus, its binding to androgen response elements (AREs) on DNA, and the transcription of target genes that promote prostate cancer cell growth and survival.[21][22][23]

Caption: Inhibition of the androgen receptor signaling pathway by an SF5-containing antagonist.

Dihydroorotate Dehydrogenase (DHODH) Inhibition in Pyrimidine Synthesis

DHODH inhibitors, including those with an SF5 moiety, block the fourth step in the de novo pyrimidine synthesis pathway. This enzymatic step involves the oxidation of dihydroorotate to orotate. Inhibition of DHODH leads to a depletion of the pyrimidine pool, which is essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells such as activated lymphocytes in autoimmune diseases.[1][9]

Caption: The role of DHODH in pyrimidine synthesis and its inhibition by SF5 compounds.

Conclusion